Prostratin

Catalog No.
S540429
CAS No.
60857-08-1
M.F
C22H30O6
M. Wt
390.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostratin

CAS Number

60857-08-1

Product Name

Prostratin

IUPAC Name

[(1R,2S,6R,10S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17?,20-,21?,22-/m1/s1

InChI Key

BOJKFRKNLSCGHY-KKFGZBDXSA-N

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

12-deoxyphorbol 13-acetate, prostratin

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C

Isomeric SMILES

C[C@@H]1CC2(C(C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C

Description

The exact mass of the compound Prostratin is 390.20424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Phorbols - Phorbol Esters - Supplementary Records. It belongs to the ontological category of phorbol ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Prostratin exhibits anti-cancer properties in various studies. It has been shown to induce cell death (apoptosis) in cancer cell lines and may work through multiple mechanisms, including inhibiting protein synthesis and interfering with cell division.

Here are some specific examples:

  • Studies suggest prostratin may be effective against prostate cancer by targeting and inhibiting Androgen Receptor (AR) signaling, a critical pathway for prostate cancer cell growth [].
  • Research indicates prostratin's potential in leukemia treatment by promoting the degradation of proteins essential for leukemia cell survival [].

Prostratin is a unique phorbol ester, a class of natural compounds known for activating protein kinase C (PKC) []. Unlike most phorbol esters, which can promote tumors, prostratin exhibits anti-tumor properties [, ]. It was first isolated from the bark of Pimelea prostrata, a New Zealand shrub []. Prostratin's ability to both inhibit HIV infection and induce latent HIV expression from infected cells makes it a promising candidate for HIV eradication strategies [, ].


Molecular Structure Analysis

Prostratin has a complex molecular structure with four rings (designated A-D) and an acetyl group. Key features include a trans linkage between rings A and B, a cis linkage between rings C and D, and a unique 13-O-acetyl group absent in most tumor-promoting phorbol esters [, ]. This specific structure is believed to contribute to prostratin's unusual biological properties [].


Chemical Reactions Analysis

Synthesis

Prostratin can be isolated from its natural source, Pimelea prostrata, or synthesized in the lab. However, the detailed chemical synthesis pathway is beyond the scope of this analysis.

Reactions with HIV

Prostratin downregulates CD4 and co-receptor expression on cells, hindering HIV entry []. Conversely, it can also activate PKC, inducing viral replication in latently infected cells []. This dual effect makes prostratin a potential "kick-and-kill" strategy for HIV eradication - activating latent reservoirs for elimination by antiretroviral therapy (ART) [].

Other Reactions

Limited information exists on other specific reactions involving prostratin.


Physical And Chemical Properties Analysis

Data on specific physical properties like melting point and boiling point is scarce. Prostratin is reported to be soluble in organic solvents like dimethyl sulfoxide (DMSO) [].

Prostratin's mechanism of action is multifaceted. It activates PKC, a signaling pathway involved in various cellular processes [, ]. This activation downregulates CD4 receptors, making cells less susceptible to HIV infection []. However, PKC activation can also induce HIV replication in latently infected cells []. This "kick-and-kill" effect could be exploited in HIV eradication strategies, allowing ART to target the newly activated viral reservoirs []. Prostratin's anti-tumor properties are still under investigation, but may involve modulation of cell signaling pathways [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

390.20423867 g/mol

Monoisotopic Mass

390.20423867 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KO94U6DIQ6

Wikipedia

Prostratin

Dates

Modify: 2023-08-15
1: Miana GA, Riaz M, Shahzad-ul-Hussan S, Paracha RZ, Paracha UZ. Prostratin: An Overview. Mini Rev Med Chem. 2015;15(13):1122-30. PubMed PMID: 25963564.
2: Shen X, Xiong GL, Jing Y, Xiao H, Cui Y, Zhang YF, Shan YJ, Xing S, Yang M, Liu XL, Dong B, Wang LS, Luo QL, Yu ZY, Cong YW. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents. Cancer Lett. 2015 Jan 28;356(2 Pt B):686-96. doi: 10.1016/j.canlet.2014.10.018. Epub 2014 Oct 22. PubMed PMID: 25449427.
3: Wang H, Zhu X, Zhu Y, Liu J, Hu X, Wang Y, Peng S, Chen Y, Chen R, Ding F, Liu R. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway. Biomed Res Int. 2014;2014:968027. doi: 10.1155/2014/968027. Epub 2014 Jul 21. PubMed PMID: 25136641; PubMed Central PMCID: PMC4127265.
4: Chan JK, Bhattacharyya D, Lassen KG, Ruelas D, Greene WC. Calcium/calcineurin synergizes with prostratin to promote NF-κB dependent activation of latent HIV. PLoS One. 2013 Oct 30;8(10):e77749. doi: 10.1371/journal.pone.0077749. eCollection 2013. PubMed PMID: 24204950; PubMed Central PMCID: PMC3813743.
5: Beans EJ, Fournogerakis D, Gauntlett C, Heumann LV, Kramer R, Marsden MD, Murray D, Chun TW, Zack JA, Wender PA. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11698-703. doi: 10.1073/pnas.1302634110. Epub 2013 Jun 28. PubMed PMID: 23812750; PubMed Central PMCID: PMC3718093.
6: Bourjot M, Delang L, Nguyen VH, Neyts J, Guéritte F, Leyssen P, Litaudon M. Prostratin and 12-O-tetradecanoylphorbol 13-acetate are potent and selective inhibitors of Chikungunya virus replication. J Nat Prod. 2012 Dec 28;75(12):2183-7. doi: 10.1021/np300637t. Epub 2012 Dec 7. PubMed PMID: 23215460.
7: Chan CN, McMonagle EL, Hosie MJ, Willett BJ. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells. Virus Res. 2013 Jan;171(1):121-8. doi: 10.1016/j.virusres.2012.11.004. Epub 2012 Nov 28. PubMed PMID: 23201205; PubMed Central PMCID: PMC3566544.
8: Barrero RA, Chapman B, Yang Y, Moolhuijzen P, Keeble-Gagnère G, Zhang N, Tang Q, Bellgard MI, Qiu D. De novo assembly of Euphorbia fischeriana root transcriptome identifies prostratin pathway related genes. BMC Genomics. 2011 Dec 13;12:600. doi: 10.1186/1471-2164-12-600. PubMed PMID: 22151917; PubMed Central PMCID: PMC3273484.
9: Reuse S, Calao M, Kabeya K, Guiguen A, Gatot JS, Quivy V, Vanhulle C, Lamine A, Vaira D, Demonte D, Martinelli V, Veithen E, Cherrier T, Avettand V, Poutrel S, Piette J, de Launoit Y, Moutschen M, Burny A, Rouzioux C, De Wit S, Herbein G, Rohr O, Collette Y, Lambotte O, Clumeck N, Van Lint C. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection. PLoS One. 2009 Jun 30;4(6):e6093. doi: 10.1371/journal.pone.0006093. PubMed PMID: 19564922; PubMed Central PMCID: PMC2699633.
10: Johnson HE, Banack SA, Cox PA. Variability in content of the anti-AIDS drug candidate prostratin in Samoan populations of Homalanthus nutans. J Nat Prod. 2008 Dec;71(12):2041-4. doi: 10.1021/np800295m. PubMed PMID: 19007283; PubMed Central PMCID: PMC2663895.

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